9-Hydroxy-O-senecioyl-8,9-dihydrooroselol
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Overview
Description
9-Hydroxy-O-senecioyl-8,9-dihydrooroselol: is a naturally occurring compound found in certain plants, particularly in the herbs of Cnidium monnieri It belongs to the class of coumarins, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol typically involves several steps:
Starting Materials: The synthesis begins with the appropriate precursors, which are often derived from natural sources or synthesized through organic reactions.
Hydroxylation: Introduction of the hydroxyl group at the 9th position is achieved through selective hydroxylation reactions.
O-senecioylation: The senecioyl group is introduced via esterification reactions, often using senecioic acid and appropriate catalysts.
Reduction: The dihydro component is introduced through reduction reactions, typically using hydrogenation or other reducing agents.
Industrial Production Methods
Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield and purity.
Catalyst Selection: Efficient catalysts are chosen to enhance reaction rates and selectivity.
Purification: The final product is purified using techniques such as crystallization, chromatography, or distillation to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
9-Hydroxy-O-senecioyl-8,9-dihydrooroselol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to modify the dihydro component.
Substitution: Functional groups can be substituted to create derivatives with different properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Fully reduced coumarins.
Substitution Products: Various coumarin derivatives with modified functional groups.
Scientific Research Applications
9-Hydroxy-O-senecioyl-8,9-dihydrooroselol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: Investigated for its biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Explored for potential therapeutic applications, such as anticancer and neuroprotective agents.
Industry: Utilized in the development of natural product-based pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and signaling molecules.
Pathways: Modulation of oxidative stress pathways, inhibition of inflammatory mediators, and interaction with cellular signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 8-Hydroxy-7-methoxycoumarin
- 7-Hydroxycoumarin
- 6,7-Dihydroxycoumarin
Uniqueness
9-Hydroxy-O-senecioyl-8,9-dihydrooroselol is unique due to its specific structural features, such as the presence of the senecioyl group and the dihydro component, which confer distinct biological activities and chemical reactivity compared to other coumarins.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
2-(9-hydroxy-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl 3-methylbut-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c1-10(2)9-14(21)25-19(3,4)18-16(22)15-12(23-18)7-5-11-6-8-13(20)24-17(11)15/h5-9,16,18,22H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVGNKLKRAKEBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC(C)(C)C1C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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